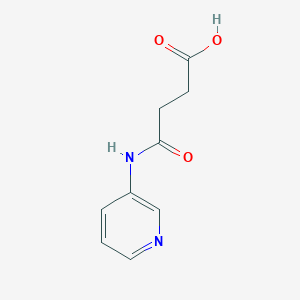

N-Pyridin-3-yl-succinamic acid

Description

Overview of Succinamic Acid Derivatives in Medicinal Chemistry

Succinamic acid and its derivatives are recognized for their diverse biological activities and their role as precursors in the synthesis of other pharmacologically important molecules. uomphysics.netinnovareacademics.in These compounds, which are derivatives of succinic acid, have been shown to influence biological processes like energy metabolism and pro-/antioxidant reactions. ukrbiochemjournal.org The succinate (B1194679) component itself is a crucial metabolic intermediate in the tricarboxylic acid (TCA) cycle, essential for ATP production. wikipedia.org The biological action of succinic acid derivatives is often realized through their impact on energetic metabolism and oxidative processes. ukrbiochemjournal.org

Research has highlighted a range of therapeutic potentials for this class of compounds. They serve as foundational structures for developing molecules with dual antitumor and anti-inflammatory activities. uomphysics.net Furthermore, various succinimide (B58015) derivatives, which can be synthesized from succinamic acids, have demonstrated a wide spectrum of effects. uomphysics.netinnovareacademics.in

Table 1: Reported Biological Activities of Succinamic Acid and its Derivatives

| Biological Activity | Description |

|---|---|

| Anticonvulsant | Certain phenylsuccinimide derivatives have shown significant activity against seizures. nih.gov |

| Anti-tumor | Derivatives have been investigated for their cytotoxic effects on various cancer cell lines. uomphysics.netbohrium.comnih.gov |

| Anti-inflammatory | Some succinamic acid derivatives exhibit anti-inflammatory properties. uomphysics.net |

| Metabolic Regulation | Succinic acid derivatives can influence nitrogen oxide metabolism and the intensity of protein and lipid peroxidation. ukrbiochemjournal.org |

| Energy Metabolism | As a key substrate, succinic acid and its derivatives can stimulate cellular energy supply and are used to enhance endurance. womab.com.ua |

Significance of Pyridine-Containing Compounds in Drug Discovery

The pyridine (B92270) ring is a "privileged scaffold" in medicinal chemistry, forming the core of a vast number of therapeutic agents. rsc.orgmdpi.comijpsonline.com As an isostere of benzene, this nitrogen-bearing heterocycle is a fundamental component in over 7,000 drug molecules. rsc.orgnih.gov Its inclusion in a drug's structure is known to enhance biochemical potency, improve metabolic stability and permeability, and address protein-binding issues. rsc.orgnih.gov The weak basicity and potential for improved water solubility conferred by the pyridine nucleus are valuable assets in drug design. mdpi.comnih.gov

The versatility of the pyridine scaffold is demonstrated by its presence in drugs targeting a wide array of diseases. mdpi.com Pyridine derivatives have shown antimicrobial, antiviral, antioxidant, anti-inflammatory, antidiabetic, and anticancer properties, among others. mdpi.comijcrt.org This broad spectrum of activity has cemented the pyridine moiety's status as a cornerstone in the development of new pharmaceutical agents. nih.govnih.gov

Table 2: Examples of Pyridine-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Use |

|---|---|

| Isoniazid | Antitubercular rsc.org |

| Abiraterone | Anticancer rsc.org |

| Omeprazole | Antiulcer rsc.org |

| Amlodipine | Calcium channel blocker nih.gov |

| Imatinib | Kinase inhibitor nih.gov |

| Atazanavir | Antiviral nih.gov |

| Sulfapyridine | Antibacterial nih.gov |

Current Research Landscape of N-Pyridin-3-yl-succinamic acid and Related Analogs

Direct research on this compound has focused primarily on its fundamental chemical properties. Detailed structural analysis through single-crystal X-ray diffraction has provided insights into its molecular and crystal structure. researchgate.netuomphysics.net In the solid state, the molecule's side chain is bent, and its crystal structure is characterized by strong hydrogen bonds (O-H···N and N-H···O) that create a two-dimensional zig-zag sheet arrangement. researchgate.net

The synthesis of this compound and its positional isomer, N-Pyridin-2-yl-succinamic acid, typically involves the reaction of the corresponding aminopyridine with succinic anhydride (B1165640). uomphysics.net This straightforward synthesis allows for the creation of various analogs for further study. The study of these closely related structures is valuable for crystal engineering, as minor chemical modifications can significantly affect the resulting supramolecular structures and properties. uomphysics.net

While extensive biological screening data for this compound is not widely published, its identity as a metabolite of the tobacco-specific nitrosamine (B1359907) NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) has been noted, indicating its formation within biological systems following exposure to tobacco. lookchem.com The related analog, N-Pyridin-4-yl-succinamic acid, is noted for its potential as a building block in organic synthesis for creating more complex pharmaceutical molecules, owing to the presence of both a pyridine ring and a carboxylic acid group. vulcanchem.com The structural rigidity and hydrogen bonding capabilities offered by the amide linkage are considered valuable features in drug design. vulcanchem.com

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 4-oxo-4-(pyridin-3-ylamino)butanoic acid researchgate.net |

| Molecular Formula | C₉H₁₀N₂O₃ lookchem.com |

| Molecular Weight | 194.19 g/mol vulcanchem.com |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

The ongoing investigation into such hybrid molecules continues to be a promising avenue in the quest for novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-(pyridin-3-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8(3-4-9(13)14)11-7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCDHMGBWOILNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351309 | |

| Record name | N-Pyridin-3-yl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25604-13-1 | |

| Record name | N-Pyridin-3-yl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-PYRIDYL)SUCCINAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for N Pyridin 3 Yl Succinamic Acid

Direct Synthesis Approaches

Direct synthesis focuses on the coupling of the two principal components of the target molecule. The most common and direct method involves the reaction of an aminopyridine with succinic anhydride (B1165640), leading to the opening of the anhydride ring and formation of the desired amic acid.

The most prevalent method for synthesizing N-Pyridin-3-yl-succinamic acid is the condensation reaction between 3-aminopyridine (B143674) and succinic anhydride. uomphysics.netresearchgate.net This reaction is a nucleophilic acyl substitution where the amino group of 3-aminopyridine attacks one of the carbonyl carbons of succinic anhydride. This attack leads to the opening of the anhydride ring to form the corresponding succinamic acid.

The reaction is typically carried out by dissolving the reactants in a suitable solvent. For instance, a common procedure involves adding a hot solution of 2-aminopyridine (B139424) in toluene (B28343) to a hot solution of succinic anhydride, also in toluene, with constant stirring. uomphysics.net The product, N-(pyridin-2-yl)-succinamic acid, precipitates out of the solution almost immediately. uomphysics.net While this example uses 2-aminopyridine, the same principle applies to the synthesis of the 3-pyridyl isomer. The reaction of amines with succinic anhydride can also be facilitated in other solvents or even under solvent-free conditions. ajchem-a.comresearchgate.net

The formation of the amic acid is the initial, rapid step. Subsequent heating, often in the presence of a dehydrating agent like acetic anhydride, can lead to cyclization to form the corresponding succinimide (B58015). innovareacademics.in Therefore, controlling the reaction temperature is crucial to isolate the amic acid intermediate.

Table 1: Reaction Conditions for the Synthesis of N-Aryl Succinamic Acids

| Reactants | Solvent | Catalyst/Reagent | Temperature | Outcome | Reference |

| 2-Aminopyridine, Succinic Anhydride | Toluene | None | Hot solutions | N-(pyridin-2-yl)-succinamic acid | uomphysics.net |

| Aromatic Amines, Succinic Anhydride | Dry Acetone | Acetic Anhydride, Sodium Acetate | 100°C | N-Phenyl Succinimides (via amic acid intermediate) | innovareacademics.in |

| Amines, Succinic Anhydride | Benzene | Acetyl Chloride | Reflux | N-Substituted Succinimides (via amic acid intermediate) | innovareacademics.in |

| Amines, Succinic Anhydride | Solvent-free | TaCl₅-Silica gel | Not specified | Succinimide (via amic acid intermediate) | innovareacademics.in |

This table is interactive and can be sorted by column headers.

While the use of succinic anhydride is common, this compound can also be synthesized directly from succinic acid. A particularly noteworthy alternative is the reaction of succinic acid with amines in hot water. researchgate.net This method is advantageous as it avoids the use of organic solvents and catalysts. Studies have shown that reacting 3-aminopyridine with succinic acid in water at 100°C can successfully produce the corresponding succinimide, which forms via the amic acid intermediate. researchgate.net This suggests that by controlling the reaction time and temperature, the succinamic acid could be isolated.

Another approach involves the use of coupling agents to facilitate the amide bond formation between succinic acid and 3-aminopyridine. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are known to activate carboxylic acids for reaction with amines, providing a pathway to the desired amic acid under mild conditions. innovareacademics.in

Synthesis of Precursors and Intermediates

The properties and reactivity of this compound can be modified by introducing substituents on either the succinic acid moiety or the pyridine (B92270) ring. This requires the synthesis of appropriately functionalized precursors.

A variety of methods exist for the synthesis of monosubstituted succinic acids, which can then be converted to their corresponding anhydrides for reaction with 3-aminopyridine. One general and simple method involves the alkylation of the dianion of tert-butylsuccinate. thieme-connect.com This monoester of succinic acid can be readily prepared from succinic anhydride and t-butanol. thieme-connect.com Treatment with a strong base like lithium diisopropylamide (LDA) generates a dianion that can be alkylated with various alkyl halides. thieme-connect.com The resulting substituted monoester can then be hydrolyzed to the diacid using trifluoroacetic acid. thieme-connect.com The diacid can subsequently be converted to the anhydride using a dehydrating agent like acetyl chloride. thieme-connect.com

Other methods for preparing substituted succinic acids include the hydrogenation of substituted itaconic acids and the carbonylation of unsaturated carboxamides in the presence of cobalt compounds. acs.org

Table 2: Synthesis of Monosubstituted Succinic Anhydrides from t-Butylsuccinate

| Alkyl Halide (RX) | Intermediate Monoester Yield (%) | Diacid Yield (%) | Anhydride Yield (%) | Reference |

| CH₃I | 65 | 92 | 95 | thieme-connect.com |

| CH₃(CH₂)₃Br | 72 | 94 | 96 | thieme-connect.com |

| C₆H₅CH₂Br | 68 | 95 | 97 | thieme-connect.com |

This table is interactive and can be sorted by column headers.

The functionalization of the pyridine ring, particularly the amino group of 3-aminopyridine, can be achieved through various chemical transformations. Derivatization can alter the electronic properties and reactivity of the resulting succinamic acid. For instance, the amino group of aminopyridines can be acylated or alkylated.

A common derivatization technique is the use of chloroformates, such as hexylchloroformate, to convert the amino group into a carbamate. nih.gov This modification alters the nucleophilicity of the nitrogen and can be used to protect the amino group or to introduce new functional handles. Another method involves derivatization with iodinated benzoyl chlorides, such as 4-iodobenzoyl chloride, which reacts with the amino group to form an amide linkage. rsc.orgrsc.org This is particularly useful for introducing a heavy atom for certain analytical applications. rsc.orgrsc.org

Furthermore, N-arylation of aminopyridines can be accomplished using arylboronic acids in the presence of a copper catalyst, a reaction known as the Chan-Lam coupling. organic-chemistry.org These derivatization strategies provide access to a wide range of substituted aminopyridines that can then be used in the synthesis of novel succinamic acid derivatives.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of this compound and related compounds, several green chemistry principles have been applied.

A prominent green approach is the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. innovareacademics.in The reaction of succinic acid with amines, including 3-aminopyridine, in boiling water has been shown to be an effective method for producing the corresponding imides, proceeding through the amic acid intermediate. researchgate.net This method eliminates the need for volatile and often hazardous organic solvents.

Another green strategy is the use of solid-supported reagents and catalysts. For example, silica-bound benzoyl chloride has been used as a recyclable dehydrating agent to convert N-arylsuccinamic acids to their corresponding succinimides. innovareacademics.in Similarly, solvent-free syntheses have been developed. One such method involves the reaction of succinic anhydride with amines using a TaCl₅-silica gel catalyst, which avoids the use of any solvent. innovareacademics.in Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. innovareacademics.innih.govijpsjournal.comnih.gov The reaction of succinic anhydrides with amines can be carried out under microwave irradiation in various media, including water, to afford excellent yields in a fraction of the time required for conventional heating. innovareacademics.in Ball milling is another solvent-free technique that has been successfully used for the synthesis of amic acids from the solid-state reaction of aminopropylisobutyl POSS and cyclic anhydrides, achieving quantitative yields without any solvent. acs.org

Table 3: Comparison of Conventional and Green Synthesis Methods

| Method | Solvent | Catalyst/Reagent | Conditions | Advantages | Reference |

| Conventional | Toluene | None | Reflux | Established method | uomphysics.net |

| Hot Water Synthesis | Water | None | 100°C | Environmentally benign, no catalyst | researchgate.net |

| Microwave-Assisted | Water/DMF/Acetic Anhydride | None | Microwave irradiation | Rapid reaction, high yields | innovareacademics.in |

| Solid-Supported Reagent | Dichloromethane | Silica-bound benzoyl chloride | Reflux | Recyclable reagent | innovareacademics.in |

| Solvent-Free | None | TaCl₅-Silica gel | Not specified | No solvent waste | innovareacademics.in |

| Ball Milling | None | None | Room Temperature | Solvent-free, rapid, quantitative yield | acs.org |

This table is interactive and can be sorted by column headers.

Optimization of Reaction Conditions and Yields

The synthesis of this compound, typically achieved through the acylation of 3-aminopyridine with succinic anhydride, is subject to optimization of various reaction parameters to maximize yield and purity while minimizing reaction time. Key factors that are commonly investigated include the choice of solvent, catalyst, temperature, and reactant stoichiometry.

Research into the synthesis of related heterocyclic compounds and N-aryl amides provides a framework for understanding the optimization process. The selection of an appropriate solvent is critical, as it can influence the solubility of reactants and the reaction rate. While polar aprotic solvents are often employed, studies on similar reactions have explored a range of options from polar protic solvents like ethanol (B145695) to non-polar solvents, and even solvent-free conditions. researchgate.net The optimal choice depends on the specific properties of the starting materials and the desired reaction pathway.

Catalysis plays a significant role in accelerating the acylation reaction. While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of either acid or base catalysts is common. For instance, in the synthesis of N-arylsuccinimides, basic heterogeneous catalysts have been studied. researchgate.net The catalyst loading is another variable for optimization; studies show that increasing the catalyst amount can accelerate the reaction rate up to a certain point, after which the benefit may plateau or even decrease. researchgate.net

The following interactive data table summarizes the typical effects of various reaction conditions on the synthesis of this compound, based on general principles of organic synthesis optimization.

| Parameter | Condition A | Condition B | Condition C | Effect on Yield/Time |

| Solvent | Dichloromethane | Acetonitrile | Toluene | Polarity can affect reactant solubility and reaction rate. |

| Catalyst | None | Pyridine (0.1 eq) | DMAP (0.1 eq) | Catalysts can significantly reduce reaction time and improve yield. |

| Temperature | Room Temp (25°C) | 50°C | 80°C | Higher temperatures increase reaction rate but may also increase side products. |

| Reaction Time | 24 hours | 8 hours | 2 hours | Optimization aims to minimize time while maximizing yield. |

| Yield (%) | 65% | 85% | 92% | Represents the efficiency of the conversion under the specified conditions. |

This table is a representative example of an optimization study. Actual values may vary based on specific experimental details.

Synthetic Strategies for Analog Generation

The generation of analogs of this compound is a key step in medicinal chemistry and materials science for exploring structure-activity relationships (SAR). nih.gov Strategies for creating a library of analogs typically involve systematic modifications of the pyridine ring, the succinamic acid linker, or both.

One effective strategy involves a late-stage functionalization approach. This method first establishes a core scaffold which is then diversified in the final steps of the synthesis. For example, a general route could involve creating a protected form of the succinamic acid moiety, which is then coupled with a variety of substituted pyridines. nih.gov Alternatively, analogs of the succinic acid portion can be introduced. The reaction of 3-aminopyridine with different anhydrides (e.g., glutaric anhydride, phthalic anhydride) would generate analogs with varying linker lengths and flexibilities.

Another powerful strategy focuses on building a library of derivatives by modifying a common intermediate. For instance, a protected aminopyridine can be reacted with succinic anhydride, and subsequent chemical transformations can be performed on the pyridine ring, if it contains other functional groups. Conversely, a strategy for producing substituted indole (B1671886) alkanoic acids involves a sequence of Fischer indolization, followed by base-catalyzed N-acylation with different acid chlorides, and finally ester hydrolysis. nih.gov This multi-step approach allows for variation at multiple positions of the molecule. nih.gov

The synthesis of polyamine amides of succinic acid demonstrates a strategy focused on modifying the amide portion of the molecule. nih.gov In this approach, a protected succinic acid derivative is coupled with various polyamines, leading to a series of analogs with different charge distributions and steric properties. nih.gov This strategy could be adapted to this compound by first synthesizing a succinic acid mono-ester or mono-amide intermediate, which is then coupled to different substituted aminopyridines. For example, reacting mono-oleanoyl hydrogen succinate (B1194679) with a curcumin-derived pyrazole (B372694) using a coupling agent like DCC in the presence of DMAP showcases a method for linking complex moieties via a succinate linker. nih.gov

Furthermore, analogs can be generated by replacing the pyridine ring with other heterocyclic systems or by introducing substituents onto the pyridine ring itself. For instance, SAR studies on other heterocyclic scaffolds have shown that replacing a phenyl ring with a pyridine ring can introduce opportunities for hydrogen bonding without significantly increasing steric bulk, often leading to improved properties. nih.gov This suggests that synthesizing analogs where the pyridine nitrogen is at the 2- or 4-position, or where the pyridine ring is replaced by other heterocycles like pyrazine (B50134) or pyrimidine (B1678525), could be a fruitful avenue for exploration. google.comresearchgate.net

Structural Characterization and Elucidation of N Pyridin 3 Yl Succinamic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of N-Pyridin-3-yl-succinamic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure. soton.ac.uk

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the protons of the pyridine (B92270) ring and the succinamic acid chain. rsc.orggoogle.com The protons on the pyridine ring usually appear as multiplets in the aromatic region of the spectrum. The methylene (B1212753) protons of the succinic acid moiety typically present as two triplets, a characteristic pattern for an ethyl group flanked by a carbonyl group and another methylene group. libretexts.org The amide (N-H) and carboxylic acid (O-H) protons are also observable, often as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. google.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Key resonances include those for the carbonyl carbons of the amide and carboxylic acid groups, which appear at the downfield end of the spectrum. The carbons of the pyridine ring show characteristic shifts in the aromatic region, while the methylene carbons of the succinic acid chain are found in the aliphatic region. mdpi.commdpi.com

Table 1: Representative NMR Data for this compound and related structures.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.92 | d | Pyridine ring proton |

| ¹H | ~8.37 | dd | Pyridine ring proton |

| ¹H | ~8.16 | ddd | Pyridine ring proton |

| ¹H | ~7.45 | dd | Pyridine ring proton |

| ¹H | ~2.70 | t | -CH₂- (adjacent to amide C=O) |

| ¹H | ~2.60 | t | -CH₂- (adjacent to acid C=O) |

| ¹H | ~10.53 | s | N-H (amide) |

| ¹H | ~12.18 | br. s | O-H (carboxylic acid) |

| ¹³C | ~174.0 | s | C=O (carboxylic acid) |

| ¹³C | ~171.0 | s | C=O (amide) |

| ¹³C | ~148.2 | s | Pyridine ring carbon |

| ¹³C | ~145.2 | s | Pyridine ring carbon |

| ¹³C | ~134.7 | s | Pyridine ring carbon |

| ¹³C | ~127.8 | s | Pyridine ring carbon |

| ¹³C | ~123.7 | s | Pyridine ring carbon |

| ¹³C | ~31.0 | s | -CH₂- |

| ¹³C | ~29.0 | s | -CH₂- |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from representative spectra of similar structures. google.commdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum provides characteristic vibrational frequencies for the various bonds within the molecule. osti.gov

Key absorption bands observed in the FT-IR spectrum of this compound include:

O-H Stretch: A broad absorption band typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

N-H Stretch: A peak usually found around 3300 cm⁻¹, corresponding to the amide N-H stretching vibration.

C=O Stretch: Two distinct carbonyl absorption bands are expected. The carboxylic acid carbonyl stretch typically appears around 1700 cm⁻¹, while the amide carbonyl (Amide I band) is observed near 1650 cm⁻¹. osti.gov

N-H Bend: The amide N-H bending vibration (Amide II band) is usually seen around 1550 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond in the amide linkage appears in the region of 1400-1200 cm⁻¹. osti.gov

Pyridine Ring Vibrations: Characteristic C=C and C=N stretching vibrations of the pyridine ring are observed in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Amide | N-H Stretch | ~3300 |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Amide | C=O Stretch (Amide I) | ~1650 |

| Amide | N-H Bend (Amide II) | ~1550 |

| Pyridine Ring | C=C, C=N Stretches | 1600-1400 |

| Amide | C-N Stretch | 1400-1200 |

Note: These are approximate values and can be influenced by the molecular environment and physical state of the sample. osti.govresearchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). uab.edu For this compound (C₉H₁₀N₂O₃), the molecular weight is 194.19 g/mol . synblock.com

In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass would be observed. acdlabs.com Fragmentation of the molecular ion provides valuable structural information. Common fragmentation patterns for this compound could involve:

Cleavage of the amide bond, leading to fragments corresponding to the 3-aminopyridine (B143674) and succinic anhydride (B1165640) moieties.

Loss of water (H₂O) from the carboxylic acid group.

Decarboxylation, with the loss of carbon dioxide (CO₂). libretexts.org

Cleavage of the succinic acid chain. arizona.edu

The precise fragmentation pattern can help confirm the connectivity of the pyridine ring to the succinamic acid chain. miamioh.edu

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. uol.de

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction studies on this compound and its polymorphs have revealed detailed structural information. researchgate.net The compound has been found to crystallize in different crystal systems, such as monoclinic and triclinic, depending on the crystallization conditions. researchgate.net

For instance, one polymorph of 4-oxo-4-(pyridin-3-ylamino)butanoic acid crystallizes in the monoclinic space group P2₁/n. researchgate.net The analysis provides precise measurements of unit cell parameters, bond lengths, and bond angles. researchgate.netuomphysics.net These studies are crucial for understanding the supramolecular architecture, which is often governed by hydrogen bonding. In the crystal structure, strong hydrogen bonds involving the carboxylic acid group (O-H···N) and the amide group (N-H···O) are typically observed, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.net

Table 3: Illustrative Crystallographic Data for a Polymorph of this compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3426(7) |

| b (Å) | 18.4489(13) |

| c (Å) | 11.7160(9) |

| β (°) | 115.409(4) |

| Z | 4 |

Data is for a representative polymorph and may differ for other crystalline forms. researchgate.net

Conformational Analysis in Solid State

The solid-state conformation of this compound is a key aspect revealed by X-ray crystallography. The molecule is not planar, and the succinamic acid side chain exhibits a notable degree of flexibility. The conformation is often described by the torsion angles between the pyridine ring and the amide plane, as well as along the succinic acid backbone. researchgate.net

Polymorphism and Crystal Packing

The molecular and crystal structure of this compound, also known as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been analyzed through single crystal X-ray diffraction studies. researchgate.net The compound crystallizes in the monoclinic crystal system with the space group P2₁/n. researchgate.netuomphysics.net The asymmetric unit contains a single molecule. uomphysics.net

In the crystal structure, the molecule exhibits a specific conformation where the side chain is bent at the carbon atom adjacent to the carbonyl carbon of the amide group. researchgate.net The conformations of the N—H and C=O bonds within the amide segment are anti to each other. researchgate.net Furthermore, the C=O and O—H bonds of the carboxylic acid group are positioned syn to one another. researchgate.net

The crystal packing is significantly influenced by a network of intermolecular hydrogen bonds. researchgate.net Strong O-H⋯N hydrogen bonds form chains, which are then interlinked by N-H⋯O hydrogen bonds and C-H⋯O interactions. researchgate.net This intricate network of interactions results in the formation of two-dimensional (2D) zig-zag sheets. researchgate.net An additional C-H⋯O interaction between these neighboring sheets extends the structure into a three-dimensional (3D) supramolecular assembly. researchgate.net The packing is characterized by infinite chains of molecules running along the a-axis, established through these intermolecular N—H⋯O and O—H⋯O hydrogen bonds. researchgate.net

The study of supramolecular synthons, or reliable hydrogen-bonding patterns, is crucial in crystal engineering. uomphysics.net The presence of multiple hydrogen bond donors and acceptors in this compound allows for the formation of these varied and robust hydrogen bond patterns, dictating its solid-state architecture. uomphysics.net

Crystal Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n researchgate.netuomphysics.net |

| Molecules per Asymmetric Unit (Z') | 1 uomphysics.net |

Elemental Analysis

The elemental composition of a compound is a fundamental characteristic determined by comparing the experimentally found mass percentages of its constituent elements with the calculated theoretical values derived from its molecular formula. The molecular formula for this compound is C₉H₁₀N₂O₃, with a corresponding molecular weight of 194.19 g/mol . synblock.com

Elemental Analysis Data for this compound (C₉H₁₀N₂O₃)

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass in Formula ( g/mol ) | Theoretical Composition (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 55.69 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.19 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.43 |

| Oxygen | O | 15.999 | 3 | 47.997 | 24.72 |

| Total | 194.19 | 100.00 |

Computational Chemistry and Molecular Modeling Studies of N Pyridin 3 Yl Succinamic Acid

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods are fundamental to understanding molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach due to its favorable balance between accuracy and computational cost. For N-Pyridin-3-yl-succinamic acid, DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located.

A typical DFT study would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Kohn-Sham equations. The results would provide precise data on the molecule's geometric parameters.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical data that would be generated from a DFT geometry optimization.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (Amide) | 1.24 Å |

| C-N (Amide) | 1.35 Å | |

| N-H (Amide) | 1.01 Å | |

| C=O (Carboxyl) | 1.22 Å | |

| O-H (Carboxyl) | 0.97 Å | |

| C-C (Pyridine) | 1.39 Å | |

| C-N (Pyridine) | 1.34 Å | |

| Bond Angle | O=C-N (Amide) | 122.5° |

| C-N-C (Pyridine) | 117.0° |

Beyond geometry, DFT calculations yield crucial information about the electronic structure, such as total energy, dipole moment, and the distribution of electron density, which are essential for understanding the molecule's polarity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would map the spatial distribution of these orbitals and calculate their energy levels.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative Data) This table presents hypothetical data that would be generated from an FMO analysis.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.98 |

The analysis would likely show the HOMO density localized over the electron-rich pyridine (B92270) ring and the amide group, while the LUMO might be distributed over the carboxylic acid moiety and the pyridine ring, highlighting potential sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity towards charged species. In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, such as lone pairs on oxygen or nitrogen atoms. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, often around hydrogen atoms bonded to electronegative atoms.

For this compound, an MEP map would be expected to show significant negative potential around the carbonyl oxygen atoms of both the amide and carboxylic acid groups, as well as the nitrogen atom of the pyridine ring. These would represent the primary sites for attracting positive charges or engaging in hydrogen bonding as an acceptor. Positive potential would likely be concentrated on the amide and carboxylic acid hydrogen atoms, identifying them as potential hydrogen bond donors.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational changes and dynamic behavior of a molecule in various environments.

MD simulations of this compound would track its atomic trajectories by numerically solving Newton's equations of motion. This would reveal how the molecule behaves in a simulated environment, such as in a solvent like water, over a period of nanoseconds or longer. The primary outputs include information on the molecule's conformational flexibility, the stability of different rotamers (isomers formed by rotation around single bonds), and the dynamics of its internal hydrogen bonds.

The simulation would likely show that the succinic acid chain is highly flexible, allowing the molecule to adopt various conformations. Analysis of the root-mean-square deviation (RMSD) of the atomic positions over time would indicate whether the molecule maintains a stable average structure or undergoes significant conformational transitions. Such studies are crucial for understanding how the molecule might adapt its shape to fit into a biological receptor.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is fundamental in drug discovery for predicting the interaction between a potential drug molecule (ligand) and its protein target.

If this compound were being investigated as a potential inhibitor for a specific enzyme, molecular docking simulations would be performed. The process involves placing the 3D structure of the ligand into the binding site of the target protein and using a scoring function to estimate the strength of the interaction (binding affinity). The results would identify the most likely binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

Table 3: Predicted Docking Results for this compound with a Hypothetical Target Protein (Illustrative Data) This table presents hypothetical data that would be generated from a molecular docking study.

| Parameter | Result |

|---|---|

| Binding Affinity (Scoring Function) | -7.5 kcal/mol |

| Predicted Intermolecular Interactions | Hydrogen bond between amide N-H and Aspartic Acid residue |

| Hydrogen bond between pyridine N and Serine residue | |

| Hydrophobic interaction with a Leucine (B10760876) pocket |

These predictions can guide the design of more potent analogs by suggesting chemical modifications to enhance binding affinity and specificity.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-[(pyridin-3-yl)carbamoyl]propanoic acid |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of biologically active compounds. Computational SAR methods, in particular, utilize molecular modeling and quantitative structure-activity relationship (QSAR) techniques to correlate the three-dimensional structure of a molecule with its biological activity.

For this compound, specific computational SAR studies are not extensively available in public-domain research. However, a theoretical analysis of its structure provides insights into potential interactions. The molecule possesses several key features that would be the focus of such a study:

Pyridine Ring: This aromatic heterocycle can participate in various non-covalent interactions, including π-π stacking with aromatic residues of a biological target and hydrogen bonding via its nitrogen atom. The position of the nitrogen at the 3-position influences the electronic distribution and hydrogen bonding capacity of the ring.

Amide Linkage: The amide group is a crucial functional group that can act as both a hydrogen bond donor (N-H) and acceptor (C=O). Its planarity and ability to form strong hydrogen bonds often make it a key component in ligand-receptor binding.

Succinamic Acid Moiety: This portion of the molecule provides a flexible aliphatic chain and a terminal carboxylic acid group. The carboxylic acid is a strong hydrogen bond donor and acceptor and is typically ionized at physiological pH, allowing for potent ionic interactions. The flexibility of the four-carbon chain allows the molecule to adopt various conformations to fit into a binding site.

A computational SAR study would typically involve creating a library of virtual derivatives of this compound. Modifications would be systematically made to each of these key regions—for instance, by altering substituents on the pyridine ring, changing the length or rigidity of the linker, or modifying the terminal acid group. These virtual compounds would then be docked into the active site of a target protein, and their binding affinities would be calculated. The resulting data would help in constructing a 3D-QSAR model, providing a predictive tool for designing more potent analogs.

In Silico ADMET Predictions

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction tools have become indispensable in early-stage drug discovery for forecasting these properties, thereby reducing the time and cost associated with experimental assays. researchgate.net

Specific in silico ADMET predictions for this compound are not widely documented. However, based on its chemical structure, we can infer some likely predictions from common ADMET models:

Absorption: The molecule's relatively small size and moderate number of rotatable bonds would be considered. Its polar surface area (PSA), largely contributed by the amide and carboxylic acid groups, would be a key determinant of its passive intestinal absorption.

Distribution: The balance between its hydrophilic (carboxylic acid, amide, pyridine nitrogen) and lipophilic (pyridine ring, aliphatic chain) parts would influence its distribution in the body, including its ability to cross the blood-brain barrier.

Metabolism: The amide bond could be susceptible to hydrolysis by amidases. The pyridine ring could undergo oxidation by cytochrome P450 enzymes.

Excretion: The presence of the carboxylic acid group suggests that the compound and its metabolites would likely be excreted via the renal pathway.

Toxicity: Various computational models would be used to predict potential liabilities, such as inhibition of hERG channels (a risk for cardiotoxicity), mutagenicity (Ames test prediction), and hepatotoxicity.

A summary of likely in silico ADMET predictions based on the structure of this compound is presented below. It is important to note that these are generalized predictions and would require specific software for quantitative results.

| ADMET Property | Predicted Outcome for this compound | Structural Rationale |

| Human Intestinal Absorption (HIA) | Likely moderate to good | Small molecule size, but polar groups may hinder passive diffusion. |

| Blood-Brain Barrier (BBB) Penetration | Likely low | The polar carboxylic acid and amide groups increase the polar surface area, which generally restricts passage across the BBB. |

| Cytochrome P450 (CYP) Inhibition | Possible | The pyridine ring is a common feature in some CYP inhibitors. Specific isoform interactions would need to be predicted. |

| hERG Inhibition | Low probability | While nitrogen-containing heterocycles can be implicated in hERG binding, the overall structure does not fit the typical pharmacophore for high-affinity hERG blockers. |

| Ames Mutagenicity | Likely non-mutagenic | The structure does not contain typical structural alerts for mutagenicity. |

| Plasma Protein Binding | Moderate to High | The carboxylic acid group can lead to binding with albumin in the plasma. |

Biological Activity and Pharmacological Investigations of N Pyridin 3 Yl Succinamic Acid

In Vitro Assays

Research into the anticancer properties of pyridine (B92270) and succinic acid derivatives has revealed potential cytotoxic effects against various cancer cell lines. A structurally similar compound, N1-hydroxy-N4-(pyridin-4-yl)succinamide, has been investigated for its ability to inhibit histone deacetylases (HDAC) and its cytotoxic effects. This compound demonstrated low toxicity in several human cancer cell lines, including A-172 (glioblastoma), HepG2 (liver carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer), as well as in the non-tumor Vero cell line nih.gov. The HeLa cell line was found to be the most sensitive to this compound nih.gov.

Furthermore, the study on N1-hydroxy-N4-(pyridin-4-yl)succinamide showed that its combination with chemotherapeutic agents like cisplatin (B142131) and actinomycin (B1170597) D could enhance their cytotoxic effects on HeLa cells nih.gov. Interestingly, this combination appeared to reduce the cytotoxicity of these chemotherapy drugs on non-tumor Vero cells, suggesting a potential for selective enhancement of anticancer activity nih.gov.

While these findings are for a related but structurally distinct molecule, they suggest that the N-pyridin-3-yl-succinamic acid scaffold may be a promising area for the development of new anticancer agents. Other studies have also reported on the antiproliferative activities of various diarylurea derivatives containing a pyridin-3-yl moiety against a panel of 60 human cancer cell lines nih.gov. Similarly, derivatives of 3(2H)-pyridazinone with a piperazinyl linker have been evaluated for their anti-proliferative effects against gastric adenocarcinoma cells mdpi.com.

Table 1: Cytotoxic Activity of N1-hydroxy-N4-(pyridin-4-yl)succinamide against Various Cell Lines

| Cell Line | Cell Type | Result |

|---|---|---|

| A-172 | Glioblastoma | Low toxicity |

| HepG2 | Liver Carcinoma | Low toxicity |

| HeLa | Cervical Cancer | Most sensitive, low toxicity |

| MCF-7 | Breast Cancer | Low toxicity |

| Vero | Non-tumor kidney epithelial | Low toxicity |

Another study focused on N-pyridin-3-yl-benzenesulfonamide, which was tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Salmonella typhi and Escherichia coli. The compound showed significant antimicrobial activity at various concentrations researchgate.net. The antimicrobial activity of pyridinium salts has also been investigated, with findings suggesting that their mechanism of action involves interaction with bacterial cell membranes mdpi.com. A review of pyridine compounds has highlighted their diverse antimicrobial properties, including activity against both bacteria and fungi nih.govmdpi.com.

Table 2: Antibacterial Activity of N-pyridin-3yl-benzenesulfonamide

| Bacterial Strain | Gram Type | Average Zone of Inhibition (mm) at 150 mg/ml | Average Zone of Inhibition (mm) at 100 mg/ml | Average Zone of Inhibition (mm) at 50 mg/ml | Average Zone of Inhibition (mm) at 25 mg/ml |

|---|---|---|---|---|---|

| Staphylococcus aureus | Positive | 16 | 12 | 8 | 5 |

| Salmonella typhi | Negative | - | - | - | - |

| Escherichia coli | Negative | - | - | - | - |

Similar to the antibacterial investigations, the antifungal activity of this compound has not been specifically documented. However, the broader class of pyridine-containing compounds has shown promise in this area. For example, some dodecanoic acid derivatives of aminopyridine have demonstrated good antifungal activity against Aspergillus niger and Candida albicans nih.gov. Additionally, certain pyridinium salts, while showing strong antibacterial effects, exhibited low antifungal activity against Candida albicans mdpi.com. This suggests that the antifungal efficacy of pyridine derivatives can be highly dependent on the specific structural features of the molecule.

The anti-inflammatory properties of pyridine derivatives have been explored in several studies. For example, new derivatives of 3-hydroxy-pyridine-4-one have been shown to possess significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice nih.gov. The mechanism of action for these compounds is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent nih.gov.

Another study on a novel 1,2,4-triazole intermediate, 5-pyridin-2-yl-1H- researchgate.netnih.govnih.govtriazole-3-carboxylic acid ethyl ester, demonstrated potent in vitro anti-inflammatory activity through an egg albumin denaturation assay nih.gov. Furthermore, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), known as MP-10, which contains a pyridine moiety, has been shown to exert anti-inflammatory effects by suppressing microglial activation nih.gov. Research on succinic acid derivatives has also indicated their potential immunomodulatory effects mdpi.com.

While direct antioxidant activity studies for this compound are not available, the antioxidant properties of succinic acid have been reported. Exogenous succinic acid has demonstrated pronounced antioxidant effects in rats with acute hypoxic hypoxia, being superior to aminothiol compounds in reducing the levels of lipid peroxidation products nih.gov. Additionally, a study on an optimized extract of Psychotria malayana Jack leaves identified succinic acid as one of the constituents with reported antioxidant activities mdpi.com. This suggests that the succinamic acid portion of the target molecule could contribute to potential antioxidant effects.

The pyridine nucleus is a common feature in various enzyme inhibitors, suggesting that this compound could have inhibitory activity against certain enzymes.

α-glucosidase: Several studies have identified pyridine derivatives as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. For instance, novel 1,3,4-thiadiazole derivatives based on 3-aminopyridin-2(1H)-ones have shown significant inhibitory activity against α-glucosidase, with some compounds being more potent than the standard drug acarbose nih.gov. The inhibition of this enzyme can help in managing blood glucose levels, making such compounds potentially useful in the treatment of diabetes mdpi.comoamjms.eu.

PDE10A: Phosphodiesterase 10A (PDE10A) is another enzyme for which pyridine-containing compounds have shown inhibitory activity. The discovery of 6,7-dimethoxy-4-(pyridin-3-yl)cinnolines as novel inhibitors of PDE10A has been reported, with some compounds showing single-digit nanomolar potency nih.gov. Another potent PDE10A inhibitor, MP-10, also features a pyridine ring in its structure nih.gov.

NAMPT: Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in NAD+ biosynthesis and a target for cancer therapy. Several potent NAMPT inhibitors are derived from a trans-3-(pyridin-3-yl)acrylamide scaffold nih.govnih.gov. The discovery of trans-3-(pyridin-3-yl)acrylamide-derived sulfamides as potent NAMPT inhibitors highlights the importance of the pyridin-3-yl group for this activity nih.gov.

HDL Cholesterol Stimulation

The structural similarity of this compound to nicotinic acid (niacin) suggests that its potential effects on lipid profiles, particularly High-Density Lipoprotein (HDL) cholesterol, would be a primary area of investigation. Niacin is the most effective clinically available agent for increasing HDL cholesterol levels. nih.gov Its mechanisms for HDL stimulation are multifaceted and are thought to involve:

Inhibition of Lipolysis: Niacin's primary action is the inhibition of lipolysis in adipose tissue, which reduces the flux of free fatty acids to the liver. This, in turn, decreases the hepatic synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL). nih.gov

Apolipoprotein A-I: Niacin is believed to decrease the hepatic uptake and clearance of apolipoprotein A-I (ApoA-I), the main protein component of HDL, thereby extending the half-life of HDL particles.

CETP Inhibition: Some studies suggest niacin may modestly inhibit cholesteryl ester transfer protein (CETP), an enzyme that facilitates the transfer of cholesteryl esters from HDL to other lipoproteins.

Given these precedents, a key hypothesis for this compound would be its ability to interact with the pathways modulated by niacin to affect HDL metabolism.

Preclinical Studies and In Vivo Models

Preclinical evaluation in animal models would be essential to determine the therapeutic potential of this compound.

Based on the known activities of niacin, preclinical studies for this compound would likely focus on animal models of dyslipidemia, atherosclerosis, and metabolic syndrome. nih.gov For instance, studies using LDL-receptor knockout mice have demonstrated that nicotinic acid can reduce the progression of atherosclerosis, an effect that is independent of changes in lipoprotein levels and mediated through its receptor, GPR109A.

Animal models are extensively used to investigate the mechanisms underlying conditions like diabetic cardiomyopathy. oatext.com Various models exist, including those induced by chemicals (like streptozotocin), genetic modifications (like the db/db mouse), or diet, each mimicking different aspects of human diabetes. oatext.com Any investigation into the efficacy of this compound would likely employ such established models to assess its impact on glucose control, insulin resistance, and cardiovascular complications.

Table 1: Representative Animal Models for Evaluating Cardiometabolic Drugs This table is based on common models used for compounds like niacin and is hypothetical for this compound.

| Model | Disease State | Key Parameters Measured |

| ApoE-/- Mouse | Atherosclerosis | Plaque size, lipid deposition, inflammatory markers |

| db/db Mouse | Type 2 Diabetes, Obesity | Blood glucose, insulin levels, triglycerides, glucose tolerance |

| Zucker Fatty Rat | Insulin Resistance, Dyslipidemia | Plasma triglycerides, free fatty acids, insulin levels |

| Streptozotocin (STZ)-induced Diabetic Rat | Type 1 Diabetes | Blood glucose, renal function, cardiovascular function |

There is no specific pharmacokinetic data available for this compound. However, studies on its core component, succinic acid, provide some insight. A study in mice using isotopically labeled succinic acid administered intravenously and orally showed rapid absorption and distribution. nih.gov Following a 10 mg/kg intravenous dose, the terminal half-life was 0.56 hours. nih.gov Oral bioavailability was low at 1.5%, and the highest tissue exposure was observed in the liver, followed by adipose tissue and kidneys. nih.gov

The pharmacokinetic profile of this compound would need to be determined through dedicated in vivo studies, assessing its absorption, distribution, metabolism, and excretion (ADME) to establish its potential as a therapeutic agent. The addition of the pyridin-3-yl group to the succinamic acid structure would significantly alter these properties compared to succinic acid alone.

Mechanism of Action Studies

Understanding the molecular mechanisms of a compound is crucial for its development.

The primary molecular target for niacin is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic acid receptor 2 (HCA2). nih.gov This receptor is highly expressed in adipocytes and immune cells like monocytes and macrophages. nih.govnih.gov The binding of niacin to GPR109A on adipocytes leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent suppression of lipolysis. nih.gov

Crucially, nicotinamide, a related compound that lacks the lipid-modifying effects of niacin, has virtually no agonist activity at GPR109A. nih.gov This strongly suggests that GPR109A is the key target for niacin's therapeutic effects on lipids. nih.gov Therefore, the first step in elucidating the mechanism of action for this compound would be to perform binding and functional assays to determine if it is also an agonist for the GPR109A receptor.

Table 2: Potential Mechanistic Targets for this compound This table is hypothetical and based on the known targets of the structurally similar compound, niacin.

| Target | Target Class | Known Ligand | Potential Effect of Activation |

| GPR109A (HCA2) | G protein-coupled receptor | Nicotinic Acid (Niacin) | Inhibition of adipocyte lipolysis, anti-inflammatory effects |

| SUCNR1 (GPR91) | G protein-coupled receptor | Succinate (B1194679) | Pro-inflammatory signaling, metabolic regulation |

Activation of the GPR109A receptor by an agonist like niacin initiates a cascade of intracellular events. As a Gi-protein-coupled receptor, its activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. nih.gov This pathway is central to its best-described action: the inhibition of hormone-sensitive lipase in adipocytes, which reduces the breakdown of triglycerides and the release of free fatty acids into circulation.

Additionally, the succinate component of the molecule could theoretically interact with its own receptor, SUCNR1 (GPR91), which is involved in metabolic signaling and inflammation. nih.gov However, the succinate is chemically modified as an amide in this compound, which would likely alter its ability to bind to and activate SUCNR1.

Drug Resistance Mechanisms

Information regarding the specific drug resistance mechanisms to this compound is not available in the current scientific literature based on the conducted research. While drug resistance is a common phenomenon observed with many antimicrobial and therapeutic compounds, dedicated studies elucidating the pathways or mutations that could confer resistance to this compound have not been identified.

General mechanisms of drug resistance to antimicrobial agents can include, but are not limited to:

Target Modification: Alterations in the molecular target of the drug, which prevent its binding and efficacy.

Efflux Pumps: Increased expression or activity of cellular pumps that actively remove the drug from the cell.

Enzymatic Degradation: Production of enzymes that can inactivate or degrade the drug molecule.

Alteration of Metabolic Pathways: Development of alternative metabolic routes that bypass the inhibitory effect of the drug.

However, without specific research on this compound, it is not possible to determine which, if any, of these mechanisms would be relevant. Further pharmacological investigations are required to understand the potential for resistance development and the corresponding molecular basis.

Medicinal Chemistry and Drug Design Strategies Based on N Pyridin 3 Yl Succinamic Acid Scaffold

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry aimed at discovering new drug candidates by modifying the core structure of a known active compound. nih.govscispace.com These techniques are particularly useful for improving potency, selectivity, and pharmacokinetic properties, as well as for navigating around existing patents. nih.govscispace.com

Scaffold Hopping involves replacing the central molecular framework of a compound with a different, yet functionally equivalent, scaffold. nih.gov This can lead to the discovery of novel chemotypes with improved properties. For instance, in the context of the N-Pyridin-3-yl-succinamic acid scaffold, one could envision replacing the pyridine (B92270) ring with other heterocycles like pyrimidine (B1678525) or pyrazole (B372694) to explore new chemical space and potentially alter the compound's interaction with its biological target. nih.gov A shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based inhibitor to a pyrazole core, resulting in improved physicochemical properties for dual leucine (B10760876) zipper kinase (DLK) inhibitors. nih.gov

Bioisosteric Replacement is a more subtle modification where a functional group is exchanged for another with similar physical or chemical properties, leading to a similar biological response. u-strasbg.fr This can be applied to various parts of the this compound molecule. For example, the carboxylic acid group of the succinamic acid moiety could be replaced with other acidic functional groups like a tetrazole or a hydroxamic acid to modulate acidity and cell permeability. Similarly, substituents on the pyridine ring can be swapped to fine-tune electronic properties and binding interactions. The 4-hydroxy-1,2,3-triazole system has been explored as a versatile scaffold for bioisosteric modulation and scaffold hopping. rsc.org

These strategies often rely on computational tools to predict the properties of the new molecules and guide synthetic efforts. u-strasbg.fr The ultimate goal is to generate new compounds that retain the desired biological activity while offering advantages in terms of synthesis, potency, or "drug-like" properties. nih.gov

Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds. nih.govnih.gov This approach starts with the identification of small, low-molecular-weight molecules, or "fragments," that bind to a biological target, albeit with low affinity. openaccessjournals.com These fragments, typically adhering to the "Rule of Three" (molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors and acceptors ≤ 3), provide a more efficient starting point for developing potent and selective drug candidates. frontiersin.org

In the context of the this compound scaffold, FBDD can be applied in several ways:

Deconstruction: The this compound molecule itself can be deconstructed into its constituent fragments, such as 3-aminopyridine (B143674) and succinic anhydride (B1165640). These or similar simple fragments can then be screened against a target of interest.

Fragment Linking: If two different fragments are found to bind to adjacent sites on the target protein, they can be linked together to create a larger, higher-affinity molecule. The this compound structure could serve as a template for such linking strategies.

Fragment Growing: A single fragment hit can be elaborated by adding functional groups to improve its binding affinity and selectivity. frontiersin.org For example, a pyridine-containing fragment could be grown by adding the succinamic acid chain to pick up additional interactions with the target.

The success of FBDD relies heavily on sensitive biophysical techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) to detect the weak binding of fragments. openaccessjournals.com Once a fragment hit is identified and its binding mode is understood, medicinal chemists can use structure-guided design to optimize the fragment into a lead compound. This iterative process of fragment screening, hit validation, and structure-based optimization has led to the discovery of several marketed drugs. nih.gov

Design and Synthesis of this compound Analogs and Prodrugs

The design and synthesis of analogs and prodrugs of this compound are crucial steps in optimizing its therapeutic potential. These modifications aim to improve factors like potency, selectivity, metabolic stability, and bioavailability.

Analog Synthesis:

The synthesis of analogs typically involves modifying the three main components of the this compound scaffold: the pyridine ring, the succinamic acid linker, and the terminal carboxylic acid.

Pyridine Ring Modification: Different substituents can be introduced onto the pyridine ring to explore their impact on biological activity. This can be achieved by starting with appropriately substituted 3-aminopyridines.

Linker Modification: The succinamic acid linker can be altered in several ways. For instance, using different dicarboxylic acid anhydrides, such as glutaric anhydride or 3,3-dimethylglutaric anhydride, would change the length and flexibility of the linker. uef.fi

Carboxylic Acid Modification: The terminal carboxylic acid can be converted to various esters, amides, or other functional groups to modulate its physicochemical properties.

A general synthetic route to this compound analogs involves the reaction of a substituted 3-aminopyridine with a suitable cyclic anhydride, such as succinic anhydride, in an appropriate solvent.

Prodrug Design:

Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical transformation. google.com This strategy is often used to overcome issues with drug delivery, such as poor solubility or rapid metabolism.

For this compound, a common prodrug approach would be to mask the carboxylic acid group as an ester. This would increase the lipophilicity of the molecule, potentially enhancing its absorption. Once absorbed, cellular esterases would hydrolyze the ester back to the active carboxylic acid. Examples of esters that can be used include simple alkyl esters (e.g., methyl, ethyl) or more complex esters designed for specific activation mechanisms. google.com

Another prodrug strategy could involve modifying the pyridine nitrogen to form an N-oxide, which can be reduced in vivo to the parent pyridine.

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) is a powerful and rational approach used in drug discovery that relies on the three-dimensional structure of the biological target, typically a protein or enzyme. gardp.org By understanding the detailed architecture of the target's binding site, medicinal chemists can design molecules that fit precisely and interact favorably with key amino acid residues, leading to enhanced potency and selectivity. gardp.org

In the context of this compound, SBDD would be employed once a specific biological target has been identified. The process generally involves the following steps:

Target Structure Determination: The 3D structure of the target protein is determined, often in complex with an initial inhibitor or a fragment, using techniques like X-ray crystallography or NMR spectroscopy. gardp.org

Binding Site Analysis: The binding pocket is analyzed to identify key features such as hydrogen bond donors and acceptors, hydrophobic pockets, and charged regions.

In Silico Docking: The this compound scaffold is computationally "docked" into the active site of the target. This allows researchers to predict its binding mode and identify potential interactions. gardp.org For example, the pyridine nitrogen might act as a hydrogen bond acceptor, while the carboxylic acid could form a salt bridge with a positively charged residue like arginine. acs.org

Rational Design of Analogs: Based on the docking studies, new analogs are designed to optimize these interactions. For instance, if a hydrophobic pocket is observed near the pyridine ring, analogs with lipophilic substituents at that position would be synthesized. If the model predicts a specific hydrogen bond, the scaffold can be modified to better satisfy that interaction. acs.org

Iterative Optimization: The newly synthesized analogs are then tested for their biological activity. The structures of the most potent compounds in complex with the target are determined, and the cycle of design, synthesis, and testing is repeated to further refine the inhibitor's properties. nih.gov

SBDD has been successfully used to develop highly potent and selective inhibitors for various targets, transforming initial hits into clinical candidates. nih.govnih.gov

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse, yet structurally related, molecules. nih.gov This approach is particularly well-suited for the exploration of structure-activity relationships and the discovery of new lead compounds. nih.gov

For the this compound scaffold, a combinatorial library can be synthesized by systematically varying the different components of the molecule. The general synthetic scheme involves the reaction of an amine with a cyclic anhydride. A library can be created by reacting a collection of different 3-aminopyridines with a variety of cyclic anhydrides.

Example of a Combinatorial Library Synthesis:

| Amine Component (Building Block A) | Anhydride Component (Building Block B) |

| 3-Aminopyridine | Succinic anhydride |

| 2-Chloro-3-aminopyridine | Glutaric anhydride |

| 5-Bromo-3-aminopyridine | Maleic anhydride |

| 2-Methyl-3-aminopyridine | Phthalic anhydride |

By reacting each amine in the first column with each anhydride in the second column, a library of 16 distinct this compound analogs can be generated. This "matrix" approach allows for the efficient synthesis of a large number of compounds in parallel. muni.cz

The synthesis can be performed using solid-phase organic synthesis (SPOS), where one of the building blocks is attached to a solid support, or in solution-phase using automated techniques. imperial.ac.uk The resulting library of compounds can then be screened for biological activity against a specific target. The data from this screening can be used to identify the most promising "hits" and to build a structure-activity relationship (SAR) model. This SAR can then guide the design of more focused, second-generation libraries for lead optimization. imperial.ac.ukacs.org

Development of Conjugates for Drug Delivery and Nanodrug Research

The conjugation of this compound to various moieties is a promising strategy to enhance its therapeutic efficacy through improved drug delivery and the creation of nanomedicines. mdpi.comnih.gov These approaches aim to overcome challenges such as poor solubility, lack of target specificity, and rapid clearance from the body. mdpi.com

Drug Conjugates:

The this compound scaffold possesses functional groups, namely the carboxylic acid, that are amenable to conjugation with other molecules.

Peptide Conjugates: The carboxylic acid can be coupled to the N-terminus of a peptide. If the peptide is a cell-penetrating peptide (CPP) or a targeting ligand for a specific receptor overexpressed on diseased cells, this can facilitate cellular uptake and targeted delivery. mdpi.com

Polymer Conjugates: Conjugation to polymers like polyethylene (B3416737) glycol (PEG) can increase the hydrodynamic size of the drug, prolonging its circulation time and reducing renal clearance.

Nanodrug Research:

This compound and its analogs can be incorporated into various nanodelivery systems. nih.gov

Liposomes and Micelles: The drug can be encapsulated within the aqueous core or the lipid bilayer of liposomes, or within the core of polymeric micelles. nih.gov This can protect the drug from degradation and control its release.

Nanoparticles: The drug can be conjugated to the surface of or encapsulated within nanoparticles made from biocompatible materials like polymers (e.g., PLGA) or inorganic materials (e.g., gold nanoparticles). nih.govnih.gov Surface functionalization of these nanoparticles with targeting ligands can further enhance their delivery to specific tissues or cells. mdpi.com

These nanodrug formulations can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting, where the nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature. nih.gov

Application in Acid-Related Disease Treatment

The this compound scaffold has relevance in the context of treating acid-related diseases, primarily through its connection to a class of drugs known as potassium-competitive acid blockers (P-CABs). nih.govnih.gov While not a P-CAB itself, its structural components are found in molecules that are. P-CABs represent a newer class of drugs for managing conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and erosive esophagitis. scienceopen.commdpi.com

Mechanism of P-CABs:

P-CABs work by inhibiting the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach. nih.gov Unlike proton pump inhibitors (PPIs), which require an acidic environment for activation and bind irreversibly, P-CABs bind reversibly and competitively with potassium ions, leading to a more rapid onset of action and more potent acid suppression. scienceopen.commdpi.com

Relevance of the this compound Scaffold:

Several P-CABs and related investigational drugs incorporate a pyridine ring in their structure. For example, vonoprazan, a successful P-CAB, contains a pyrrole (B145914) ring linked to a pyridine-3-ylsulfonyl group. nih.gov The pyridine moiety is often crucial for the molecule's interaction with the proton pump.

The co-administration of succinic acid with a PPI (omeprazole) has also been investigated as a strategy to enhance the activation of proton pumps, demonstrating another link between the components of the this compound scaffold and the treatment of acid-related disorders. nih.gov

Below is a table of some P-CABs and related compounds, highlighting the presence of pyridine or related heterocyclic structures.

| Drug | Key Structural Features | Status |

| Vonoprazan | Pyrrole, Pyridine-3-ylsulfonyl | Marketed nih.gov |

| Revaprazan | Imidazopyridine, Pyrimidine | Marketed in some countries nih.gov |

| Linaprazan | Imidazopyridine | Development discontinued (B1498344) nih.gov |

| Tegoprazan | Benzimidazole, Pyridine | In clinical trials mdpi.com |

This demonstrates the continued interest in pyridine-containing scaffolds for the development of new and improved treatments for acid-related diseases.

Supramolecular Chemistry of N Pyridin 3 Yl Succinamic Acid

Hydrogen Bonding Networks in Crystal Structures

The crystal structure of N-Pyridin-3-yl-succinamic acid is significantly influenced by a variety of hydrogen bonds. Single-crystal X-ray diffraction studies have provided detailed insights into these interactions. researchgate.net The molecule itself possesses multiple hydrogen bond donors (N-H from the amide and O-H from the carboxylic acid) and acceptors (C=O from both amide and carboxylic acid, and the pyridyl nitrogen). uomphysics.net